![molecular formula C17H14N4O5S2 B2669571 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1705983-97-6](/img/structure/B2669571.png)
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a thiophene ring, and a 2,3-dihydrobenzo[d]oxazole-5-sulfonamide group. These groups are common in many pharmaceutical compounds and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The 1,2,4-oxadiazole ring and the thiophene ring are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-oxadiazole ring can undergo a variety of reactions, including rearrangements into other heterocycles .Scientific Research Applications
Synthesis and Antioxidant Activity
Researchers have developed new classes of sulfone/sulfonamide-linked bis(heterocycles), including bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) through versatile synthetic methodologies. These compounds, including variations similar to the requested compound, have been evaluated for their antioxidant activities. Methyl-substituted bis(oxadiazoles) demonstrated significant potential as antioxidant agents, indicating the importance of the sulfonamide linkage in enhancing antioxidant activity (Padmaja et al., 2014).
Antibacterial Activity and Mechanism of Action
Sulfone derivatives containing oxadiazole moieties have been studied for their antibacterial activities against rice bacterial leaf blight. These studies revealed that certain derivatives exhibit excellent antibacterial activity and have been effective in reducing rice bacterial leaf blight in both greenhouse conditions and field trials. The mechanism involves stimulating an increase in plant defense enzymes and improving plant resistance against the bacterial pathogen (Shi et al., 2015).
Antimicrobial and Antitubercular Activities
Novel sulfonyl derivatives, including thiazole-based compounds, have been synthesized and characterized for their antimicrobial and antitubercular activities. These studies have identified compounds with significant antibacterial, antifungal, and antitubercular properties, highlighting the therapeutic potential of sulfonamide-based heterocycles in combating infectious diseases (Suresh Kumar et al., 2013).
Synthesis and Biological Evaluation of Derivatives
Researchers have focused on synthesizing various sulfonamide-based derivatives, including 1,3,4-oxadiazoles, and evaluating their biological activities. These activities encompass antimicrobial, anti-inflammatory, and anti-diabetic effects. The synthesis involves creating novel series of derivatives with potential therapeutic applications, highlighting the versatility and significance of sulfonamide-based compounds in medicinal chemistry (Kavitha et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-21-12-8-10(4-5-13(12)25-17(21)22)28(23,24)20-11-6-7-27-14(11)16-18-15(19-26-16)9-2-3-9/h4-9,20H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYOJHKAUIYUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.